molecular formula C21H24O B3054190 2,7-Di-tert-butyl-9H-fluorene-9-one CAS No. 58775-13-6

2,7-Di-tert-butyl-9H-fluorene-9-one

Cat. No.: B3054190
CAS No.: 58775-13-6
M. Wt: 292.4 g/mol
InChI Key: ZSBCVAQRAXTKGV-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9H-fluorene-9-one is an organic compound with the molecular formula C21H24O. It is a derivative of fluorene, characterized by the presence of two tert-butyl groups at the 2 and 7 positions and a ketone group at the 9 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Di-tert-butyl-9H-fluorene-9-one can be synthesized through several methods. One common approach involves the reaction of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl groups are introduced at the 2 and 7 positions of the fluorene ring .

Another method involves the reaction of fluorene with carbon disulfide (CS2) and ferric chloride, followed by treatment with 2-chloro-2-methylpropane.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-9H-fluorene-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,7-Di-tert-butyl-9H-fluoren-9-ol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorenone derivatives, fluoren-9-ol, and various substituted fluorenes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-9H-fluorene-9-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Di-tert-butyl-9H-fluorene-9-one is unique due to the presence of both tert-butyl groups and a ketone group, which confer distinct stability and reactivity. This combination makes it particularly valuable in applications requiring specific chemical properties and stability .

Properties

IUPAC Name

2,7-ditert-butylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBCVAQRAXTKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482633
Record name 2,7-Di-tert-butyl-9H-fluorene-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-13-6
Record name 2,7-Di-tert-butyl-9H-fluorene-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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